SB-505124 hydrochloride

TGF-β signaling kinase selectivity target validation

Purchase SB-505124 HCl (CAS 356559-13-2) for unambiguous ALK5 inhibition. Validated in renal and pulmonary fibrosis models; 4-fold selectivity over ALK4 and inactivity against ALK2/3/6/7 ensure target-specific phenotypes. Hydrochloride salt provides aqueous solubility for cell-based and in vivo applications at 1-10 mg/kg/day oral doses. ≥98% purity, global shipping.

Molecular Formula C20H22ClN3O2
Molecular Weight 371.9 g/mol
CAS No. 356559-13-2
Cat. No. B1680836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-505124 hydrochloride
CAS356559-13-2
SynonymsSB505124 HCl;  SB 505124 HCl;  SB-505124 HCl
Molecular FormulaC20H22ClN3O2
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H
InChIKeyBTUOOXPZOVNPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-525334: ALK5 Inhibitor for TGF-β-Driven Fibrosis and Cancer Research


SB-525334 (CAS 356559-20-1 free base; hydrochloride salt CAS 356559-13-2) is a potent and selective ATP-competitive inhibitor of transforming growth factor-β type I receptor kinase (ALK5/TGF-βRI) with an IC50 of 14.3 nM in cell-free assays [1]. The compound exhibits a 4-fold lower potency against the closely related activin receptor-like kinase 4 (ALK4, IC50 = 58.5 nM) and is functionally inactive against ALK2, ALK3, and ALK6 (IC50 > 10,000 nM) [1]. SB-525334 demonstrates oral bioavailability and in vivo efficacy across multiple preclinical fibrosis and oncology models, including puromycin aminonucleoside-induced renal fibrosis and bleomycin-induced pulmonary fibrosis [2]. The hydrochloride salt form (CAS 356559-13-2) provides enhanced aqueous solubility for cell-based and in vivo applications .

Why ALK5 Inhibitors Cannot Be Substituted for SB-525334 Without Risk of Experimental Divergence


ALK5 inhibitors exhibit widely divergent selectivity profiles that critically impact experimental outcomes and data interpretability in TGF-β pathway research. While multiple commercially available ALK5 inhibitors share nanomolar potency against the primary target, their off-target activity against ALK4, ALK7, and other ALK family members varies by orders of magnitude . For instance, A-83-01 potently inhibits ALK4 (IC50 = 45 nM) and ALK7 (IC50 = 7.5 nM) in addition to ALK5, whereas SB-525334 displays 4-fold lower ALK4 potency and no detectable ALK7 activity [1]. This differential selectivity means that substituting one ALK5 inhibitor for another in fibrosis, cancer, or developmental biology studies introduces uncontrolled variables that confound target validation and dose-response interpretation. Researchers using generic ALK5 inhibitors risk attributing observed phenotypes to ALK5 blockade when concurrent ALK4 or ALK7 inhibition may be the actual driver of the biological effect. The quantitative evidence presented below demonstrates why SB-525334's specific selectivity fingerprint cannot be assumed for other in-class compounds.

SB-525334 Comparative Evidence: Quantitative Differentiation from SB-505124, A-83-01, and LY-2157299


SB-525334 Exhibits Superior ALK4 Sparing Relative to SB-505124 for Cleaner ALK5 Phenotyping

SB-525334 demonstrates a 4.1-fold selectivity window for ALK5 (IC50 = 14.3 nM) over ALK4 (IC50 = 58.5 nM), whereas the structurally related inhibitor SB-505124 (hydrochloride salt, CAS 356559-13-2) exhibits an ALK5 IC50 of 47 nM and an ALK4 IC50 of 129 nM, representing only a 2.7-fold selectivity window [1]. This differential selectivity is critical for experiments where ALK4 inhibition confounds interpretation of ALK5-dependent phenotypes. Furthermore, SB-525334 shows no activity against ALK2, ALK3, or ALK6 (IC50 > 10,000 nM), whereas SB-505124 potently inhibits ALK7 in addition to ALK4 and ALK5 .

TGF-β signaling kinase selectivity target validation

SB-525334 Avoids ALK7 Inhibition That Complicates A-83-01-Based TGF-β Pathway Studies

A-83-01 is a potent ALK5 inhibitor (IC50 = 12 nM) but also exhibits strong inhibition of ALK4 (IC50 = 45 nM) and ALK7 (IC50 = 7.5 nM) [1]. In contrast, SB-525334 is functionally inactive against ALK7, with no detectable inhibition reported across published selectivity panels . ALK7 is a critical receptor for Nodal signaling in embryonic development and stem cell maintenance; its inhibition can produce phenotypes entirely distinct from ALK5 blockade. Researchers using A-83-01 may inadvertently inhibit ALK7 at concentrations routinely used to block ALK5, whereas SB-525334 maintains target selectivity even at concentrations up to 10 μM .

nodal signaling developmental biology selectivity profiling

SB-525334 Provides 3.9-Fold Higher ALK5 Potency Than Galunisertib (LY-2157299) for In Vitro Pathway Inhibition

SB-525334 inhibits ALK5 kinase activity with an IC50 of 14.3 nM, whereas the clinically investigated compound galunisertib (LY-2157299) demonstrates an ALK5 IC50 of 56 nM in comparable cell-free assays [1]. This represents a 3.9-fold difference in target potency. While galunisertib was developed primarily for oncology applications with optimized pharmacokinetic properties for human dosing, SB-525334's higher intrinsic potency makes it particularly well-suited for in vitro mechanistic studies and preclinical in vivo models where maximal target engagement is required without concerns about clinical translation [2].

cancer fibrosis kinase inhibition

SB-525334 Demonstrates Oral Bioavailability and Dose-Dependent Renal Fibrosis Efficacy in the PAN Rat Model

In the puromycin aminonucleoside (PAN) rat model of nephritis-induced renal fibrosis, orally administered SB-525334 produced dose-dependent reductions in fibrosis biomarkers. At 10 mg/kg/day for 11 days, SB-525334 significantly decreased renal PAI-1 mRNA, procollagen α1(I) mRNA, and procollagen α1(III) mRNA compared with vehicle-treated PAN controls [1]. At the same dose, PAN-induced proteinuria was significantly inhibited [1]. The compound showed acceptable oral bioavailability and plasma half-life in Sprague-Dawley rats, supporting its utility as an in vivo pharmacological tool for TGF-β-driven fibrosis research . While alternative ALK5 inhibitors such as SB-431542 demonstrate in vitro potency, their in vivo pharmacokinetic profiles are less well-characterized for chronic oral dosing in fibrosis models .

renal fibrosis chronic kidney disease in vivo pharmacology

SB-525334 Hydrochloride Salt Offers Enhanced Aqueous Solubility for Cell-Based and In Vivo Applications

The hydrochloride salt form of SB-525334 (CAS 356559-13-2) provides aqueous solubility of 3 mg/mL in water, whereas the free base form (CAS 356559-20-1) is water-insoluble and requires DMSO or ethanol for dissolution . Both forms are highly soluble in DMSO (≥20 mg/mL) . For cell culture applications where DMSO concentrations must be minimized to avoid cytotoxicity, the hydrochloride salt enables direct aqueous formulation. For in vivo studies, the hydrochloride salt facilitates preparation of dosing solutions without organic co-solvents that may introduce vehicle-related artifacts . In contrast, alternative ALK5 inhibitors such as SB-431542 are typically supplied only as free base with limited aqueous solubility, necessitating DMSO-based stock solutions .

solubility formulation in vivo dosing

SB-525334 Demonstrates Cross-Model Antifibrotic Efficacy in Both Renal and Pulmonary Fibrosis Models

Beyond the PAN renal fibrosis model, SB-525334 has demonstrated significant attenuation of bleomycin-induced pulmonary fibrosis in rodent models [1]. At oral doses of 10 mg/kg or 30 mg/kg, SB-525334 reduced histopathological alterations in the lung and significantly decreased mRNA expression of Type I and III procollagen and fibronectin . The compound also attenuated Smad2/3 nuclear translocation, myofibroblast proliferation, and Type I collagen deposition . This cross-tissue antifibrotic efficacy distinguishes SB-525334 from ALK5 inhibitors that may demonstrate target engagement but lack robust in vivo validation across multiple organ systems [2].

pulmonary fibrosis renal fibrosis antifibrotic therapy

SB-525334 Recommended Research Applications Based on Quantitative Differentiation Evidence


Renal Fibrosis Pharmacology: Dose-Response Studies Using the PAN Rat Model

Based on the demonstrated dose-dependent efficacy of SB-525334 in the puromycin aminonucleoside (PAN) rat model, investigators can employ oral doses of 1, 3, or 10 mg/kg/day for 11 days to establish dose-response relationships for TGF-β-driven renal fibrosis biomarkers including PAI-1, procollagen α1(I), and procollagen α1(III) [1]. The 10 mg/kg/day dose provides maximal biomarker suppression and significant reduction of proteinuria, establishing a benchmark for evaluating novel antifibrotic agents. The validated oral bioavailability and plasma half-life in Sprague-Dawley rats support this dosing regimen without requiring complex formulation development [2].

Clean ALK5 Target Validation in Stem Cell and Developmental Biology

For experiments requiring unambiguous attribution of phenotypes to ALK5 inhibition rather than cross-reactivity with ALK4, ALK7, or BMP receptors, SB-525334's selectivity profile provides a critical advantage. At concentrations up to 1 μM, SB-525334 inhibits ALK5 while maintaining a 4-fold selectivity window over ALK4 and showing no activity against ALK2, ALK3, ALK6, or ALK7 [1]. This selectivity is essential for stem cell maintenance and differentiation studies where Nodal/ALK7 signaling or BMP/ALK2/3/6 pathways must remain intact [2]. The hydrochloride salt form (CAS 356559-13-2) enables aqueous formulation to minimize DMSO exposure in sensitive primary cell cultures .

Pulmonary Fibrosis and Fibrotic Disease Cross-Model Validation

Researchers evaluating therapeutic strategies for fibrotic diseases can utilize SB-525334 as a positive control ALK5 inhibitor validated in both renal (PAN model) and pulmonary (bleomycin model) fibrosis systems [1]. The compound's efficacy at 10-30 mg/kg oral doses in reducing Smad2/3 nuclear translocation, myofibroblast proliferation, and collagen deposition across multiple organs provides a robust benchmark for comparative studies [2]. This cross-model validation reduces the need to procure and characterize multiple ALK5 inhibitors for different organ systems, streamlining experimental workflows and enabling direct comparison of results across tissue types [1].

TGF-β-Driven Cancer Cell Sensitization Assays

Based on published evidence showing that SB-525334 sensitizes drug-resistant pancreatic cancer cells to gemcitabine and exhibits antiproliferative effects in mesenchymal tumor models, investigators can employ the compound at 0.5-10 μM concentrations in combination with standard chemotherapeutic agents to assess TGF-β pathway contributions to drug resistance [1]. The compound's validated cell permeability and in vivo activity support both in vitro combination screening and subsequent in vivo validation in xenograft or genetic tumor models [2]. At 10 mg/kg/day oral dosing, SB-525334 significantly decreases uterine mesenchymal tumor incidence, multiplicity, and size in Eker rats, providing a reference dose for oncology-focused in vivo studies [2].

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